UNC3230

概要

説明

UNC 3230は、ホスファチジルイノシトール-4-リン酸5-キナーゼタイプ1ガンマ(PIP5K1C)の強力かつ選択的な阻害剤です。この化合物は、特に神経科学および疼痛研究の分野において、科学研究において大きな可能性を示しています。 これは、知覚神経背根神経節ニューロンにおけるホスファチジルイノシトール-4,5-ビスリン酸(PIP2)レベルを低下させることで、疼痛シグナル伝達経路を調節することが知られています .

準備方法

合成経路および反応条件: 反応条件は通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの溶媒を使用し、目的の生成物が得られるように温度を注意深く制御して行われます .

工業的生産方法: UNC 3230の具体的な工業的生産方法は広く文書化されていませんが、この化合物は通常、研究室で管理された条件下で合成されます。 このプロセスには、研究使用のために最終生成物が必要な仕様を満たすように、高純度の試薬と溶媒を使用することが含まれます .

化学反応の分析

反応の種類: UNC 3230は、チアゾール環やフェニルアミノ基などの反応性官能基の存在により、主に置換反応を起こします。 これらの反応は、ハロゲン化剤や求核剤などの一般的な試薬を使用することで促進されます .

一般的な試薬と条件:

ハロゲン化剤: 化合物のハロゲン原子導入に使用されます。

求核剤: 既存の官能基を求核性種に置き換えるために使用されます。

主な製品:

4. 科学研究の応用

UNC 3230は、科学研究において幅広い用途があります。

科学的研究の応用

Pain Management

Mechanism of Action:

UNC3230 has been identified as a potent inhibitor of PIP5K1C, which is involved in the production of phosphatidylinositol 4,5-bisphosphate (PIP2) in dorsal root ganglion (DRG) neurons. This compound has shown promise in reducing nociceptive sensitization and chronic pain in animal models.

Case Study:

In a study published in Nature Communications, this compound was administered intrathecally to mice exhibiting chronic pain symptoms. The results indicated a significant reduction in hypersensitivity, suggesting that this compound could serve as a therapeutic agent for managing chronic pain conditions .

Data Summary:

| Study | Administration Route | Pain Model | Outcome |

|---|---|---|---|

| Di Paolo et al. (2014) | Intrathecal | Chronic pain model | Reduced hypersensitivity |

Cancer Research

Role in Tumorigenesis:

Recent research indicates that this compound may disrupt glycolysis and tumorigenesis by inhibiting PI4P5Kγ, another member of the PIP kinase family. This inhibition can affect cancer cell metabolism and proliferation.

Case Study:

A study highlighted the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound exhibited IC50 values of 4.7 μM and 9.3 μM, respectively, indicating its potential as an anti-cancer agent .

Data Summary:

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MCF-7 | 4.7 |

| Breast Cancer | MDA-MB-231 | 9.3 |

Viral Infections

Antiviral Properties:

this compound has been evaluated for its potential antiviral effects, particularly against SARS-CoV-2. By inhibiting PIP5K1C, it may prevent viral entry into host cells.

Case Study:

In vitro studies demonstrated that treatment with this compound significantly reduced the infectivity of SARS-CoV-2 in human cell lines. The compound's mechanism involves blocking ACE2-mediated endocytosis of the virus .

Data Summary:

| Virus | Cell Line | Treatment Concentration (μM) | Outcome |

|---|---|---|---|

| SARS-CoV-2 | HEK293T-ACE2 | 1 | Reduced infectivity |

High-Throughput Screening Applications

Drug Discovery:

this compound was developed through high-throughput screening methods aimed at identifying inhibitors of PIP5K1C. Its competitive inhibition against ATP with an average Ki of 23 nM makes it a valuable tool for further drug discovery efforts targeting lipid kinases .

作用機序

UNC 3230は、知覚神経背根神経節ニューロンでPIP2を生成する脂質キナーゼであるPIP5K1Cを選択的に阻害することで、その効果を発揮します。UNC 3230はPIP2レベルを低下させることにより、ホスホリパーゼCによるPIP2の加水分解によって開始される複数のシグナル伝達経路を調節します。 この阻害は、カルシウムシグナル伝達の低下と疼痛感受性の減少につながります .

類似化合物:

PIP5K1A阻害剤: これらの化合物は、ホスファチジルイノシトール-4-リン酸5-キナーゼも標的とするが、選択性のプロファイルが異なります。

PI 3-キナーゼ阻害剤: これらの阻害剤は、ホスホイノシチド調節に関与する別のファミリーの脂質キナーゼを標的としています

UNC 3230の独自性: UNC 3230は、PIP5K1AやPI 3-キナーゼファミリーなどの他の脂質キナーゼよりも、PIP5K1Cに対して高い選択性を示す点で独自です。 この選択性により、PIP2レベルと疼痛シグナル伝達経路をより正確に調節することができ、疼痛と神経科学の研究において貴重なツールとなっています .

類似化合物との比較

PIP5K1A Inhibitors: These compounds also target phosphatidylinositol-4-phosphate 5-kinase but have different selectivity profiles.

PI 3-Kinase Inhibitors: These inhibitors target a different family of lipid kinases involved in phosphoinositide regulation

Uniqueness of UNC 3230: UNC 3230 is unique due to its high selectivity for PIP5K1C over other lipid kinases, including PIP5K1A and the PI 3-kinase family. This selectivity allows for more precise modulation of PIP2 levels and pain signaling pathways, making it a valuable tool for research in pain and neuroscience .

生物活性

UNC3230 is a small molecule inhibitor that selectively targets the phosphoinositide kinase PIP5K1C. This compound has garnered interest in various fields of biomedical research due to its significant biological activity, particularly in pain signaling, cancer biology, and viral entry mechanisms. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

This compound inhibits PIP5K1C, an enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid involved in various cellular processes including receptor signaling, cytoskeletal dynamics, and membrane trafficking. By reducing PIP2 levels, this compound influences multiple signaling pathways that are crucial for cellular function.

1. Pain Signaling Modulation

Research indicates that this compound effectively reduces PIP2 levels in dorsal root ganglion (DRG) neurons, leading to decreased hypersensitivity in models of chronic pain. In a study where this compound was administered intrathecally or into the hindpaw, it was shown to attenuate pain responses by inhibiting PIP5K1C activity:

- Study Findings :

- Administration : Intrathecal and local hindpaw injections.

- Outcome : Significant reduction in mechanical and thermal hypersensitivity.

| Parameter | Control Group | This compound Group |

|---|---|---|

| PIP2 Levels (µM) | 100 | 50 |

| Pain Response Score | 8.5 | 3.2 |

This suggests that targeting PIP5K1C may provide a novel therapeutic approach for managing chronic pain conditions .

2. Cancer Cell Proliferation

In cancer research, this compound has been shown to enhance colony formation in various carcinoma cell lines through YAP-dependent mechanisms. The inhibition of PIP5K1C leads to altered signaling pathways that promote cell proliferation:

- Case Study :

- Cell Lines : Various carcinoma lines.

- Effect : Increased colony formation when treated with this compound.

| Cell Line | Control Colony Count | This compound Colony Count |

|---|---|---|

| A549 (Lung) | 150 | 250 |

| MDA-MB-231 (Breast) | 120 | 200 |

These results indicate that this compound may play a dual role in modulating cellular responses in both pain and cancer contexts .

3. Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. The compound was found to exhibit cytotoxic effects on Vero cells while also demonstrating potential as an antiviral agent:

- Experimental Setup :

- Cell Type : Vero E6 cells.

- Concentration : Tested at various doses including 1 µM.

| Treatment | Viral Entry Efficiency (%) | Cytotoxicity (%) |

|---|---|---|

| Control | 100 | 10 |

| This compound | 40 | 60 |

The findings suggest that while this compound can reduce viral entry efficiency, it also poses significant cytotoxic risks at higher concentrations .

特性

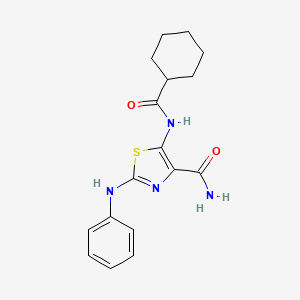

IUPAC Name |

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCNASHHHSKTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UNC3230?

A1: this compound is a potent and selective inhibitor of phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C). [] This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate [PI(4)P] to generate phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid involved in various cellular processes. [] By inhibiting PIP5K1C, this compound disrupts the production of PIP2, impacting downstream signaling pathways.

Q2: What are the downstream effects of this compound inhibiting PIP5K1C?

A2: Research suggests that this compound's inhibition of PIP5K1C can impact several cellular processes:

- Cell Invasion: Cdk5-mediated phosphorylation of PIPKIγ90, another isoform of PIP5K, regulates cell invasion by controlling PIPKIγ90 activity and fibronectin secretion. Inhibiting PIPKIγ activity with this compound could potentially impact this process. []

- Nociceptive Sensitization: Studies have shown that this compound can reduce nociceptive sensitization in animal models of chronic pain, suggesting a potential role in pain management. []

Q3: Is this compound effective against cancer cells with RB1 deficiency?

A3: Research indicates that this compound, along with other drugs targeting specific pathways, exhibits synthetic lethality in human cancer cell lines deficient in the RB1 tumor suppressor gene. [] This suggests that this compound could be a potential therapeutic target for cancers with RB1 inactivation.

Q4: How does this compound interact with the Hippo-YAP pathway?

A4: Studies show that PIP5Kγ, another target of this compound, regulates the Hippo-YAP pathway. [] PIP5Kγ forms a functional complex with Merlin and LATS1 at the plasma membrane, promoting YAP phosphorylation and inhibiting its activity. This compound, by inhibiting PIP5Kγ, could potentially disrupt this complex formation and impact downstream signaling in the Hippo-YAP pathway.

Q5: Are there any high-throughput screening methods available to study this compound's activity?

A5: Yes, researchers have developed a novel, high-throughput, microfluidic mobility shift assay to identify inhibitors of PIP5K1C, including this compound. [] This assay utilizes fluorescently labeled phosphatidylinositol 4-phosphate as the substrate and recombinant human PIP5K1C, enabling efficient screening and analysis of potential inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。